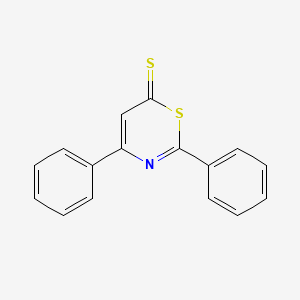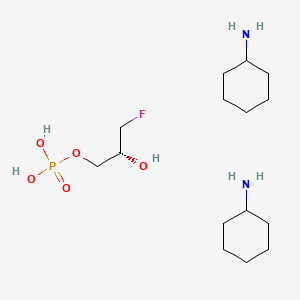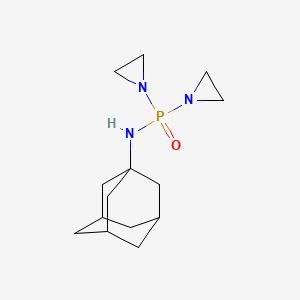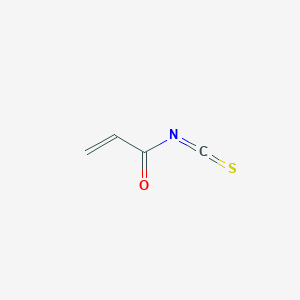![molecular formula C12H15NSSi B14652050 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine CAS No. 51459-68-8](/img/structure/B14652050.png)
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of the trimethylsilyl group on the thiophene ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide then generates the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial.
化学反应分析
Types of Reactions
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Both the thiophene and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
科学研究应用
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
作用机制
The mechanism of action for 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine involves its interaction with molecular targets through its heterocyclic rings. The trimethylsilyl group can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the thiophene ring.
2-(Tributylstannyl)thiophene: Contains a thiophene ring but with a tributylstannyl group instead of trimethylsilyl.
3-(Trimethylsilyl)pyridine-4-carbonitrile: Similar pyridine structure with a different substituent.
Uniqueness
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
51459-68-8 |
|---|---|
分子式 |
C12H15NSSi |
分子量 |
233.41 g/mol |
IUPAC 名称 |
trimethyl-(2-pyridin-2-ylthiophen-3-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
InChI 键 |
QCIFVIPBCMMJKS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(SC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)





![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)


